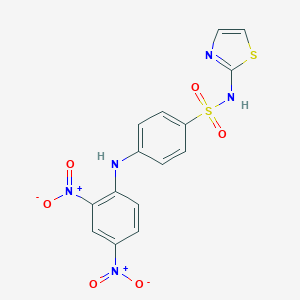
4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide, also known as DNPTB, is a chemical compound that has gained significant attention in scientific research. It is a sulfonamide derivative that has been synthesized and studied for its potential applications in various fields, including medicine, biochemistry, and biotechnology.
Mécanisme D'action
The mechanism of action of 4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide is based on its ability to bind to specific targets in biological systems. As a fluorescent probe, 4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide binds to cysteine and glutathione through a reaction that involves the formation of a thioether bond. As a selective inhibitor of CA IX, 4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide binds to the active site of the enzyme and blocks its activity. As an antimicrobial agent, 4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide disrupts the cell membrane of bacteria and fungi, leading to cell death.
Biochemical and Physiological Effects:
4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide has been shown to have various biochemical and physiological effects depending on its target. As a fluorescent probe, 4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide has been used to monitor changes in the levels of cysteine and glutathione in biological samples. As a selective inhibitor of CA IX, 4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells. As an antimicrobial agent, 4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide has been shown to have broad-spectrum activity against various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and interact with intracellular targets. 4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide is also a fluorescent probe that can be easily detected and quantified using standard methods. However, 4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the use of 4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide in scientific research. One potential application is in the development of new cancer therapies that target CA IX. 4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide could also be used in the development of new antimicrobial agents that target bacterial and fungal cell membranes. Additionally, 4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide could be used as a tool for studying the role of cysteine and glutathione in biological systems.
Conclusion:
In conclusion, 4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide is a sulfonamide derivative that has potential applications in various fields of scientific research. Its synthesis method is simple and scalable, and it has been extensively studied for its potential applications as a fluorescent probe, selective inhibitor, and antimicrobial agent. 4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide has several advantages for use in lab experiments, but also has some limitations. There are several future directions for the use of 4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide in scientific research, including the development of new cancer therapies and antimicrobial agents.
Méthodes De Synthèse
4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide can be synthesized using a simple two-step reaction. First, 2,4-dinitroaniline is reacted with thionyl chloride to form 2,4-dinitrophenyl isocyanate. In the second step, the resulting intermediate is reacted with 2-aminothiazole and benzenesulfonamide to form 4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide. The synthesis of 4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide is a straightforward process and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of cysteine and glutathione in biological samples. 4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide has also been used as a selective inhibitor of carbonic anhydrase IX (CA IX), a tumor-associated enzyme that is overexpressed in various cancers. Additionally, 4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide has been studied as a potential antimicrobial agent against various bacteria and fungi.
Propriétés
IUPAC Name |
4-(2,4-dinitroanilino)-N-(1,3-thiazol-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O6S2/c21-19(22)11-3-6-13(14(9-11)20(23)24)17-10-1-4-12(5-2-10)28(25,26)18-15-16-7-8-27-15/h1-9,17H,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIRSKPSNAEMDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)NC3=NC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(trifluoroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B463895.png)
![2-[2-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B463906.png)
![4-{[(3,5-Dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B463938.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenoxyacetamide](/img/structure/B463964.png)
![4-chloro-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B463968.png)
![N-[4-(cyclopropanecarbonylamino)phenyl]cyclopropanecarboxamide](/img/structure/B463974.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide](/img/structure/B463977.png)
![1,3-Diethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B463978.png)
![2-{[(4-Chloro-2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B463990.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B464040.png)

![methyl 2-[(3-phenylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B464043.png)
